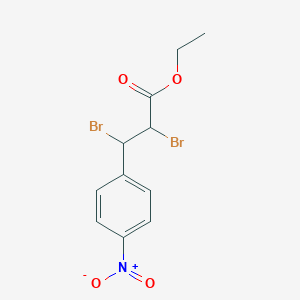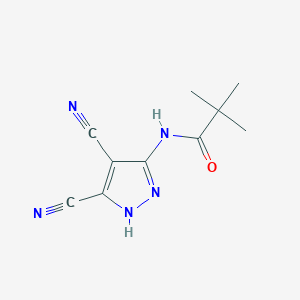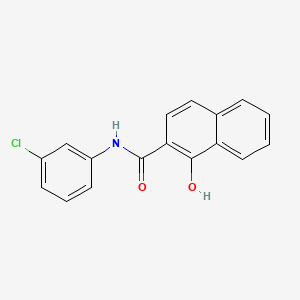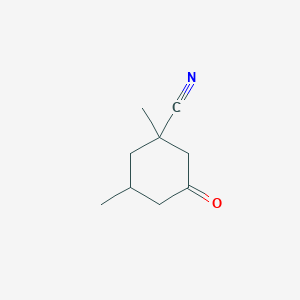
Cyclohexanecarbonitrile, 1,3-dimethyl-5-oxo-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cyclohexanecarbonitrile, 1,3-dimethyl-5-oxo- is an organic compound with the molecular formula C9H13NO It is a derivative of cyclohexane, characterized by the presence of a nitrile group (–CN) and a ketone group (–C=O) on the cyclohexane ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Cyclohexanecarbonitrile, 1,3-dimethyl-5-oxo- can be synthesized through several methods. One common approach involves the reaction of cyclohexanone with a suitable nitrile source under acidic or basic conditions. The reaction typically requires a catalyst to facilitate the formation of the nitrile group.
Industrial Production Methods
In industrial settings, the production of Cyclohexanecarbonitrile, 1,3-dimethyl-5-oxo- often involves large-scale chemical processes. These processes may include the use of high-pressure reactors and specialized catalysts to ensure high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Cyclohexanecarbonitrile, 1,3-dimethyl-5-oxo- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitrile group to primary amines or other reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitrile group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are often used.
Substitution: Nucleophiles like amines, alcohols, and thiols can be used under appropriate conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce primary amines.
Applications De Recherche Scientifique
Cyclohexanecarbonitrile, 1,3-dimethyl-5-oxo- has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and metabolic pathways.
Industry: The compound is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism by which Cyclohexanecarbonitrile, 1,3-dimethyl-5-oxo- exerts its effects involves interactions with specific molecular targets. The nitrile group can participate in hydrogen bonding and other interactions with enzymes and receptors, influencing their activity. The ketone group can also undergo various chemical transformations, contributing to the compound’s reactivity and biological activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
Cyclohexanecarbonitrile: A simpler derivative with only a nitrile group.
Cyclohexanone: Contains only a ketone group without the nitrile functionality.
Cyclohexyl cyanide: Another nitrile derivative of cyclohexane.
Uniqueness
Cyclohexanecarbonitrile, 1,3-dimethyl-5-oxo- is unique due to the presence of both nitrile and ketone groups on the same molecule. This dual functionality allows it to participate in a wider range of chemical reactions compared to its simpler counterparts.
Propriétés
Numéro CAS |
7143-12-6 |
|---|---|
Formule moléculaire |
C9H13NO |
Poids moléculaire |
151.21 g/mol |
Nom IUPAC |
1,3-dimethyl-5-oxocyclohexane-1-carbonitrile |
InChI |
InChI=1S/C9H13NO/c1-7-3-8(11)5-9(2,4-7)6-10/h7H,3-5H2,1-2H3 |
Clé InChI |
OQNCPTDMDHJIPH-UHFFFAOYSA-N |
SMILES canonique |
CC1CC(=O)CC(C1)(C)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Tert-butyl N-[1-[[1-(hydrazinecarbonyl)-2-phenyl-ethyl]carbamoyl]-2-(1H-indol-3-YL)ethyl]carbamate](/img/structure/B14001907.png)
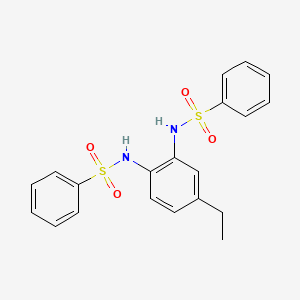

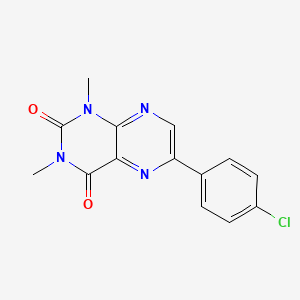
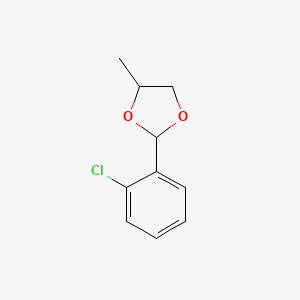
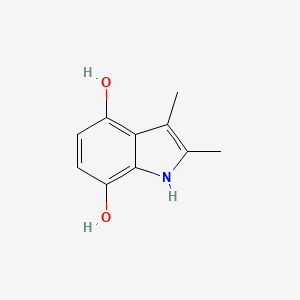
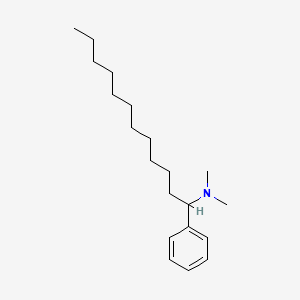
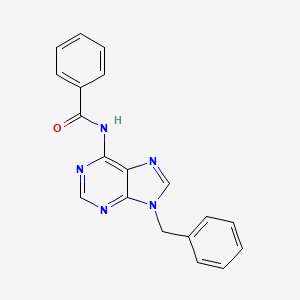
![Methyl 6-({[(tert-butoxy)carbonyl]amino}methyl)pyridine-2-carboxylate](/img/structure/B14001973.png)
![tert-butyl N-[(3S,5R,6S)-6-methyl-2-oxo-5-phenyl-3-piperidyl]carbamate](/img/structure/B14001992.png)
